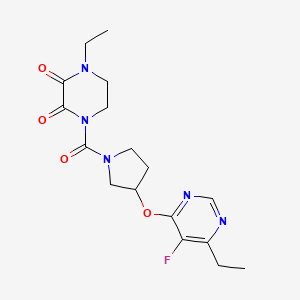
1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C17H22FN5O4 and its molecular weight is 379.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, hereafter referred to as EF24, is a complex organic compound that has garnered attention for its potential therapeutic applications. Its structure incorporates a pyrimidine moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of EF24, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EF24 has the following chemical characteristics:
- Molecular Formula : C17H22FN5O4
- Molecular Weight : 379.4 g/mol
- CAS Number : 2034574-62-2
The compound features a piperazine core linked to a pyrrolidine and a fluorinated pyrimidine, which contributes to its unique biological activity.
EF24's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical cellular pathways. The fluorinated groups enhance its binding affinity, potentially leading to modulation of enzyme activity and cellular signaling pathways.
Key Molecular Targets
- Enzymes : EF24 has been shown to inhibit various enzymes involved in cancer cell proliferation.
- Receptors : The compound may interact with receptors that regulate inflammatory responses and cell survival.
Anticancer Activity
Research indicates that EF24 exhibits significant anticancer properties across various cancer cell lines. For instance:
- In vitro studies demonstrated that EF24 reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- A recent study reported an IC50 value of approximately 15 µM against A431 vulvar epidermal carcinoma cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
EF24 also shows promise in combating bacterial infections:
- Preliminary tests have indicated that EF24 has a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on EF24's effects on human breast cancer cells showed that treatment led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the compound's ability to induce oxidative stress, resulting in increased apoptosis rates. The study concluded that EF24 could be further developed as a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial effects of EF24, researchers found that it inhibited biofilm formation in bacterial cultures. This property is particularly significant as biofilms contribute to antibiotic resistance. The study highlighted the potential of EF24 as an adjunct therapy in treating chronic bacterial infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of EF24, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Weight | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| EF24 | 379.4 | 3.12 | Antibacterial |
| Compound A | 300.0 | 5.00 | Antibacterial |
| Compound B | 350.0 | 10.00 | Anticancer |
EF24 demonstrates superior antibacterial efficacy compared to some analogs while maintaining promising anticancer activity.
Eigenschaften
IUPAC Name |
1-ethyl-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O4/c1-3-12-13(18)14(20-10-19-12)27-11-5-6-22(9-11)17(26)23-8-7-21(4-2)15(24)16(23)25/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRLYQPXHOEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)N3CCN(C(=O)C3=O)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














